molecular formula C7H6F4O2 B13027846 2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one

2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one

Katalognummer: B13027846
Molekulargewicht: 198.11 g/mol
InChI-Schlüssel: YYFPLGUSDNNVCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of both fluorine and trifluoromethyl groups imparts distinct reactivity and stability, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The exact details of these methods are often proprietary and tailored to the specific requirements of the production facility.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance binding affinity to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one is unique due to its specific combination of fluorine and trifluoromethyl groups on a cyclohexenone framework. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel

C7H6F4O2

Molekulargewicht

198.11 g/mol

IUPAC-Name

2-fluoro-3-hydroxy-5-(trifluoromethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C7H6F4O2/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h3,12H,1-2H2

InChI-Schlüssel

YYFPLGUSDNNVCL-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC(=O)C(=C1O)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.